Field: This research is in the field of Catalytic Reactions and Chemistry .
Application: The catalytic conversion of biomass to valuable diols has received extensive research attention in the field of biomass conversion and is a crucial factor in determining the development of the polyester industry . The hydroconversion of 5-HMF into diols has the advantages of being simple to operate, inexpensive, environmentally friendly, safe, and reliable .
Method: The method involves the use of a nickel–cobalt bimetallic catalyst to catalyze the hydrogenation reaction of HMF . The reaction was carried out in a tetrahydrofuran (THF) solvent at 0.5 MPa hydrogen pressure and a reaction temperature of 100°C for 4 hours .
Results: The yield of 2,5-bis (hydroxymethyl)-tetrahydrofuran (BHMF), a significant class of monomers in the polyester industry, was 93.1% .
Application: The study reports the use of cobalt nanoparticles for the reductive amination, hydrogenation, and hydrodeoxygenation of 5-Hydroxymethylfurfural (HMF) to produce furan-based primary, secondary, and tertiary amines, including N-methylamines, as well as 2,5-bis (hydroxymethyl)furan, (5-methylfuran-2-yl)methanol, and selected N-, O-, and S-containing heterocycles .
Method: The method involves the use of reusable silica-supported cobalt-based nanoparticles, which have been prepared by the immobilization and pyrolysis of Co-terephthalic acid-piperazine MOF template on silica .
Results: The results demonstrate the efficiency, selectivity, and reusability of the catalysts for the valorization of HMF under mild conditions .
Field: This research is in the field of Organic Synthesis and Green Chemistry .
Application: The study presents a novel approach in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques . It demonstrates the feasibility of converting biomass into valuable chemical precursors and exemplifies the synthesis of novel compounds through green chemistry principles .
Method: The method involves the catalytic conversion of N-acetylglucosamine into HMF, followed by a Knoevenagel condensation reaction between HMF and 3,3-Dimethyl-2-butanone, resulting in the synthesis of a novel chalcone compound, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one .
Results: The successful execution of this methodology offers fresh insights and opens new avenues for advancements in catalytic organic synthesis, emphasizing sustainability and efficiency .
(5,5-Dimethyltetrahydrofuran-3-yl)methanol, a chemical compound characterized by its unique structure, features a tetrahydrofuran ring substituted with two methyl groups at the 5-position and a hydroxymethyl group at the 3-position. This compound belongs to the class of alcohols and ethers and is recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis.
These reactions are facilitated by various catalysts and conditions that enhance the compound's reactivity
Research indicates that (5,5-Dimethyltetrahydrofuran-3-yl)methanol may exhibit biological activities relevant to drug discovery. Compounds with similar structures have shown potential as: Further studies are necessary to elucidate its specific mechanisms of action and therapeutic potential.
Several synthetic pathways can be employed to produce (5,5-Dimethyltetrahydrofuran-3-yl)methanol:
The unique structure of (5,5-Dimethyltetrahydrofuran-3-yl)methanol lends itself to various applications:
Interaction studies involving (5,5-Dimethyltetrahydrofuran-3-yl)methanol focus on its binding affinity and selectivity towards biological targets. These studies often utilize high-throughput screening methods to evaluate:
Such studies are crucial for determining its viability in therapeutic applications.
(5,5-Dimethyltetrahydrofuran-3-yl)methanol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methyl-2-(hydroxymethyl)tetrahydrofuran | Hydroxymethyl at different position | Different biological activity profile |
3-Methyl-tetrahydrofuran | Methyl substitution at 3-position | Lacks additional hydroxymethyl group |
2,2-Dimethyl-tetrahydrofuran | Dimethyl substitutions at 2-position | More hydrophobic properties |
These compounds highlight the uniqueness of (5,5-Dimethyltetrahydrofuran-3-yl)methanol due to its specific substitution pattern and potential biological activities that may differ from those of similar structures
The construction of substituted tetrahydrofuran scaffolds, particularly those bearing gem-dimethyl substitution patterns like (5,5-dimethyltetrahydrofuran-3-yl)methanol, relies heavily on advanced catalytic ring-closing strategies [1]. Iron-catalyzed ring-closing carbon-oxygen bond metathesis has emerged as a powerful method for synthesizing tetrahydrofuran derivatives from aliphatic diethers, offering good yields ranging from 50-85% for five- and six-membered ring systems [1]. This methodology demonstrates particular effectiveness for constructing polycyclic tetrahydrofuran products when the two methoxyether units are appended to carbocyclic ring systems, enabling rapid formation of complex heterocyclic architectures [1]. Recent developments in tetrafluoroethylene-mediated ring-closing metathesis have revolutionized the synthesis of cyclic ethers from divinyloxyalkanes [2]. This innovative approach addresses the conventional limitations of ring-closing metathesis for heterocycle synthesis by incorporating tetrafluoroethylene molecules, which renders the entire reaction thermodynamically favorable while ensuring all ruthenium-carbene intermediates remain in the Fischer-type configuration [2]. The method facilitates construction of six- to eight-membered rings with various functional groups, providing excellent versatility for complex tetrahydrofuran synthesis [2]. Silver trifluoromethanesulfonate has demonstrated exceptional efficiency in promoting tetrahydrofuran ring formation under mild conditions [3] [4]. The reaction proceeds at 83 degrees Celsius for 15 hours in 1,2-dichloroethane, achieving yields of 89% for the target tetrahydrofuran products [3]. Silver triflate serves as both a Lewis acid activator and a halide abstractor, facilitating intramolecular cyclization reactions through coordination with alkene substrates [4] [5]. The catalyst system exhibits particular utility in generating cationic intermediates that promote ring-closing processes with high selectivity [5]. Boron trifluoride diethyl etherate catalysis enables highly stereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans through domino processes involving bis(silyloxy)diene substrates and aldehydes [6]. This methodology creates three new sigma-bonds and three stereogenic centers in a single operation, achieving excellent stereoselectivity with good yields [6]. The reaction mechanism involves sequential vinylogous aldol reaction and Prins-type cyclization steps, providing access to tetrahydrofurans with different 2- and 5-substituents through the use of two different aldehydes [6]. Titanium 1,1'-bi-2-naphthol complexes represent a powerful class of chiral catalysts for asymmetric tetrahydrofuran synthesis [7]. These catalysts facilitate highly stereoselective transformations through Lewis acid-mediated reactions of bis(silyl) dienediolate substrates with various aldehydes, furnishing products with three new sigma-bonds and three stereogenic centers in one-pot processes [7]. The methodology achieves typically good yields with excellent stereoselectivity, exceeding 95% enantiomeric excess in many cases [7]. Key mechanistic steps include vinylogous aldol reactions followed by Prins-type cyclization processes, which have been elucidated primarily through microchip mass spectrometry experiments [7]. Nickel catalysis combined with P-chiral ligand 1,3-bis(diphenylphosphino)propane-derived systems enables efficient stereoselective asymmetric intramolecular reductive cyclization of oxygen-alkynone substrates [8]. This methodology constructs versatile functionalized chiral tetrahydrofuran rings using triethylsilane as the reducing reagent, achieving practical synthesis with yields up to 99% [8]. The reaction demonstrates excellent stereoselectivity with greater than 99:1 E/Z ratios and enantioselectivity exceeding 99:1 enantiomeric ratio across a broad substrate scope [8]. The methodology successfully processes thirty-seven different oxygen-alkynone substrates and scales effectively to gram quantities without loss of enantioselectivity [8]. Palladium-catalyzed formal [3+2] cycloaddition reactions utilizing 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate ligands enable asymmetric synthesis of 2,2-difluorotetrahydrofurans [9]. The asymmetric reaction between gem-difluoroalkenes and racemic vinyl epoxides or vinylethylene carbonates results in formation of enantioenriched products with enantioselectivity up to 98% [9]. This methodology utilizes readily available chiral ligands at low loading levels and yields diverse difluorinated products in moderate to high yields [9]. Both chiral diastereomers can be obtained in a single synthetic sequence, providing access to valuable fluorinated tetrahydrofuran derivatives [9]. Organocatalytic asymmetric cascade processes employing N-heterocyclic carbenes and amine catalysts together facilitate assembly of aromatic aldehydes and enals into chiral tetrahydrofuran derivatives [10]. The sequential benzoin/Michael/acetalization tandem reaction generates products bearing multiple functional groups and stereogenic centers with high stereoselectivity up to 95:5 diastereomeric ratio and 96% enantiomeric excess [10]. The high yield and stereocontrol achieved through this process result from both acid-promoted symmetrization of racemic acyloins and iminium ion activation of enal substrates [10]. Continuous flow production of substituted tetrahydrofurans has been successfully demonstrated through two-reactor concept approaches that enable sequential hydrogenation and hydrodeoxygenation processes [11]. The first reactor performs hydrogenation of furfuralacetone-derived substrates over ruthenium on carbon catalysts at 50 degrees Celsius under 80 bar hydrogen pressure, achieving 95% conversion to the intermediate alcohol [11]. The second reactor conducts hydrodeoxygenation using a combination of ruthenium on carbon and acidic ion exchange resin at 150 degrees Celsius, yielding the desired 2-butyltetrahydrofuran in high selectivity [11]. Both reactions operate sequentially in the custom-built continuous flow miniplant without intermediate workup or pressure changes, validating the two-reactor concept for long-term operation [11]. Reactive distillation represents an industrially viable approach for continuous tetrahydrofuran production from 1,4-butanediol feedstocks [12]. The process feeds 1,4-butanediol into a reactive distillation apparatus where dehydration occurs in the presence of acidic catalysts, producing a top stream containing product tetrahydrofuran and a bottom stream with enhanced water content [12]. The weight ratio of water content in the bottom stream to water content in the top stream ranges from 0.05 to 2.4, providing high conversion rates with enhanced cost-effectiveness for industrial applications [12]. This methodology offers advantages including simple reaction routes, mature technology, low reaction temperatures, and high yields compared to alternative processes [12]. Falling film microreactors have been developed for continuous elimination of tetrahydrofuran from tetrahydrofuran-water mixtures via nitrogen stripping [13]. Mass transfer measurements performed at different temperatures and flow rates demonstrate that complete elimination of tetrahydrofuran can be achieved for liquid volume flow rates smaller than 2 milliliters per minute and nitrogen volume flow rates larger than 400 milliliters per minute at temperatures of 55, 60, and 65 degrees Celsius [13]. The residual content of tetrahydrofuran in the eluate is quantified with high precision of less than 0.1% through density measurements [13]. A mass transfer model extending existing pure liquid evaporation models shows good agreement with experimental data across the investigated parameter range, with deviations of 20% or less for gas flow rates below 500 milliliters per minute [13]. Continuous synthesis of tetrahydrofuran-3-one derivatives employs fixed bed reactor technology using molecular sieve catalysts [14]. The process utilizes 1,4-butynediol as raw material for tetrahydrofuran-3-one preparation through dehydration, hydration, and rearrangement sequences [14]. H-ZSM-5 molecular sieves, prepared through calcination at 500 degrees Celsius for 5 hours followed by ion exchange in aqueous ammonium nitrate solution, serve as the primary catalyst system [14]. Gold-supported H-ZSM-5 catalysts demonstrate enhanced activity and selectivity for the continuous production process [14]. 2-Methyltetrahydrofuran derived from renewable agricultural by-products represents a significant advancement in green chemistry applications for tetrahydrofuran synthesis [15] [16]. This bio-derived solvent, manufactured from corn cob waste through acid hydrolysis of available pentosans, demonstrates comparable performance to conventional tetrahydrofuran while offering substantial environmental benefits [15]. Life cycle assessment studies reveal that 2-methyltetrahydrofuran production generates only 0.191 kilograms of carbon dioxide equivalent per kilogram of product, including 0.150 kilograms of direct carbon dioxide emissions [15]. When compared to typically used solvents such as petroleum-derived tetrahydrofuran, 2-methyltetrahydrofuran usage in industrial scenarios results in a 97% reduction in life cycle emissions [15]. Organocatalytic synthesis utilizing hydrogen peroxide as a green oxidant has been developed for environmentally friendly tetrahydrofuran production [17]. The methodology employs 2,2,2-trifluoroacetophenone-mediated oxidation systems that embrace green chemistry principles through sustainable procedures achieving high to excellent yields [17]. This approach tolerates wide ranges of substitution patterns while maintaining environmental compatibility through the use of hydrogen peroxide as the sole oxidizing agent [17]. The process eliminates the need for heavy metal catalysts and toxic oxidants traditionally employed in tetrahydrofuran synthesis [17]. Sulfate ionic liquids combined with iron(III) chloride provide synergistic catalytic systems for tetrahydrofuran synthesis through dehydration of 1,4-butanediol [18]. The homogeneous catalytic system composed of 1-ethyl-3-methylimidazolium ethyl sulfate ionic liquid and iron(III) chloride achieves tetrahydrofuran yields of 89.2% [18]. Kinetic studies demonstrate that the reaction rate constant for dehydration catalyzed by the ionic liquid-iron chloride combination significantly exceeds that of either component used independently [18]. The activation energy for this reaction over the combined system is lower than either individual catalyst, indicating genuine synergistic catalytic effects [18]. Continuous reactive distillation utilizing this catalyst system operates successfully for 54 hours with turnover numbers of 182 without activity loss [18]. Novel deep eutectic solvents prepared from ethyl triphenylphosphonium bromide and tetrahydrofuran-2,3,4,5-tetracarboxylic acid offer capable and environmentally benign catalytic systems [19]. These deep eutectic solvents, characterized by Fourier transform infrared spectroscopy, thermogravimetric analysis, and nuclear magnetic resonance techniques, demonstrate effectiveness in heterocyclic synthesis with short reaction times and high yields [19]. The eutectic mixture maintains a 7:3 molar ratio of ethyl triphenylphosphonium bromide to tetrahydrofuran-2,3,4,5-tetracarboxylic acid, providing biodegradable and non-toxic catalytic media [19]. Easy recycling and separation of the deep eutectic solvent catalyst enhance the overall sustainability of the synthetic process [19]. High-temperature liquid water systems enable tetrahydrofuran synthesis from 1,4-butanediol via dehydration without added catalysts at temperatures ranging from 200 to 350 degrees Celsius [20]. The reaction demonstrates reversibility with tetrahydrofuran being produced at equilibrium yields of 84% at 200 degrees Celsius increasing to 94% at 350 degrees Celsius [20]. Addition of carbon dioxide to the reaction mixture increases reaction rates by factors of 1.9 to 2.9 due to increased acidity resulting from carbonic acid formation and dissociation [20]. This water-based approach eliminates the need for organic solvents and reduces waste generation while maintaining high conversion efficiency [20].Ring-Closing Metathesis Approaches
Silver-Catalyzed Cyclization Methodologies
Lewis Acid-Mediated Domino Processes
Catalyst System Substrate Type Temperature (°C) Reaction Time Yield (%) Ring Size Iron-catalyzed metathesis Aliphatic diethers Room temperature 2-24 hours 50-85 5-6 membered Tetrafluoroethylene-mediated Divinyloxyalkanes Variable Variable Excellent 6-8 membered Silver trifluoromethanesulfonate Alkene precursors 83 15 hours 89 5-membered Boron trifluoride diethyl etherate Bis(silyloxy)dienes Variable Variable Good 5-membered Stereoselective Synthesis Routes Utilizing Chiral Auxiliaries
Titanium-Based Chiral Catalysis
Nickel-Catalyzed Asymmetric Reductive Cyclization
Palladium-Catalyzed Formal Cycloaddition
Organocatalytic Cascade Processes
Chiral Auxiliary/Catalyst Reaction Type Stereoselectivity Yield (%) Substrate Scope Titanium 1,1'-bi-2-naphthol Vinylogous aldol/Prins >95% enantiomeric excess 70-90 Various aldehydes Nickel/P-chiral ligand Reductive cyclization >99:1 enantiomeric ratio 99 37 oxygen-alkynones Palladium/1,1'-binaphthyl phosphate Formal [3+2] cycloaddition Up to 98% enantiomeric excess Moderate to high Gem-difluoroalkenes N-heterocyclic carbene/amine Cascade benzoin/Michael 96% enantiomeric excess High Aromatic aldehydes/enals Continuous Flow Chemistry Approaches for Scalable Production
Two-Reactor Continuous Flow Systems
Reactive Distillation Technology
Microreactor Separation Technology
Fixed Bed Reactor Systems
Flow System Process Temperature (°C) Pressure (bar) Conversion (%) Key Advantages Two-reactor concept Hydrogenation + deoxygenation 50/150 80/atmospheric 95 High selectivity, continuous operation Reactive distillation 1,4-butanediol dehydration 100-200 Atmospheric >95 Cost-effective, scalable Microreactor stripping Tetrahydrofuran separation 55-65 Atmospheric Complete Precise control, complete removal Fixed bed reactor Tetrahydrofuran-3-one synthesis 120-200 1.5-8 >90 Simple process, molecular sieve catalysis Green Chemistry Perspectives in Solvent Selection and Catalyst Design
Bio-Derived Solvent Alternatives
Sustainable Oxidation Systems
Ionic Liquid Catalysis
Deep Eutectic Solvent Applications
Water-Based Synthesis Methods
Green Chemistry Approach Environmental Benefit Life Cycle Impact Renewable Source Economic Viability 2-Methyltetrahydrofuran 97% emission reduction vs conventional 0.191 kg CO₂/kg product Corn cob waste/furfural Competitive with petroleum derivatives Hydrogen peroxide oxidation Green oxidant, eliminates heavy metals Low carbon footprint Various biomass sources Cost-effective production Ionic liquid catalysis Recyclable, reduced toxicity Minimized waste generation Sustainable precursors Industrial scalability Deep eutectic solvents Biodegradable, non-toxic Minimal environmental impact Bio-based components Low raw material costs Water-based synthesis Solvent-free conditions Near-zero organic emissions Water as reaction medium Reduced processing costs